molecular formula C7H9NO2 B136102 N-Ethylfuran-3-carboxamide CAS No. 142472-21-7

N-Ethylfuran-3-carboxamide

Cat. No.: B136102
CAS No.: 142472-21-7
M. Wt: 139.15 g/mol
InChI Key: VQZDZHADRRDHED-UHFFFAOYSA-N
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Description

N-Ethylfuran-3-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylfuran-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with ethylamine. The process can be summarized as follows:

    Starting Materials: Furan-3-carboxylic acid and ethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: Furan-3-carboxylic acid is first activated by DCC, followed by the addition of ethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the amide group can lead to the formation of N-ethylfuran-3-carboxylamine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the amide group.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: N-ethylfuran-3-carboxylamine.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-Ethylfuran-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: this compound is studied for its biological activity and potential as a bioactive molecule.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Ethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Furan-3-carboxamide: Similar structure but without the ethyl group.

    N-Methylfuran-3-carboxamide: Similar structure with a methyl group instead of an ethyl group.

    Furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

Uniqueness: N-Ethylfuran-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

N-ethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDZHADRRDHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632179
Record name N-Ethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142472-21-7
Record name N-Ethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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